Sodium diallyloxyacetate

Description

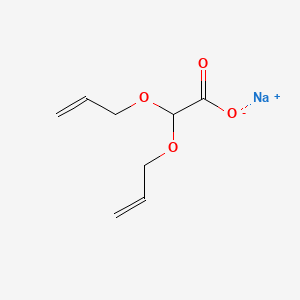

Sodium diallyloxyacetate (C₈H₁₁O₄Na) is the sodium salt of diallyloxyacetic acid. It is primarily utilized as a crosslinking agent in polymer chemistry, particularly in cosmetic formulations. For instance, it is employed in inverse latexes to stabilize emulsions and enhance the texture of cosmetic products . Its role in forming cross-linked networks in copolymers, such as those involving acrylamide and ammonium acrylate, makes it critical for creating durable, flexible materials in skincare and haircare products .

Properties

CAS No. |

24310-01-8 |

|---|---|

Molecular Formula |

C8H11NaO4 |

Molecular Weight |

194.16 g/mol |

IUPAC Name |

sodium;2,2-bis(prop-2-enoxy)acetate |

InChI |

InChI=1S/C8H12O4.Na/c1-3-5-11-8(7(9)10)12-6-4-2;/h3-4,8H,1-2,5-6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

NGSRGPMIUOKCKY-UHFFFAOYSA-M |

SMILES |

C=CCOC(C(=O)[O-])OCC=C.[Na+] |

Canonical SMILES |

C=CCOC(C(=O)[O-])OCC=C.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂·Na)

- Applications: Primarily used in chemical synthesis. Limited evidence on specific industrial roles, but its safety data sheet (SDS) highlights its reactive nature .

- Reactivity and Hazards :

Sodium Dichloroacetate (C₂HCl₂O₂Na)

- Reactivity and Hazards :

- Key Difference : Lacks the polymer-stabilizing properties of sodium diallyloxyacetate. Its hazards limit its utility outside controlled environments.

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate (C₉H₇O₈Na)

- Applications : Used in pharmaceuticals, agrochemicals, and material science due to its antioxidant and chelating properties .

- Key Difference : Its trihydroxybenzoyl group enables applications in drug synthesis and advanced material design, diverging from this compound’s niche in polymer crosslinking.

Sodium Acetate (C₂H₃O₂Na)

- Applications : A ubiquitous compound in food preservation, buffer solutions, and heating pads.

- Key Difference : Lacks functional groups (e.g., allyloxy or chloro) for specialized reactions, making it less versatile in advanced polymer chemistry compared to this compound.

Sodium Dehydroacetate (C₈H₇O₄Na)

- Applications : A preservative and antimicrobial agent in food and cosmetics .

- Key Difference : While both it and this compound are used in cosmetics, sodium dehydroacetate functions as a preservative , whereas this compound modifies material properties through crosslinking.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Industrial Relevance

- This compound is pivotal in cosmetic formulations for improving emulsion stability, as evidenced by its use in patents by L’Oréal . Its low toxicity profile allows safe integration into skincare products.

- Sodium chloroacetate and dichloroacetate are avoided in consumer products due to their corrosive and reactive nature , with research focused on their roles in synthetic chemistry .

- Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate is under exploration for antioxidant applications, diverging from this compound’s mechanical role in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.